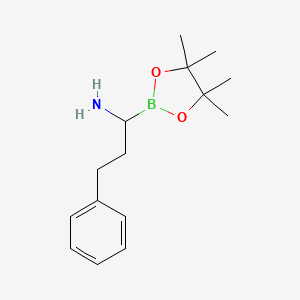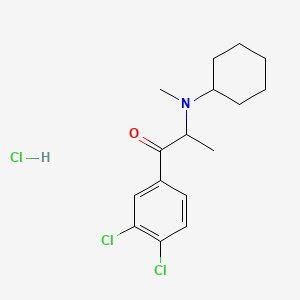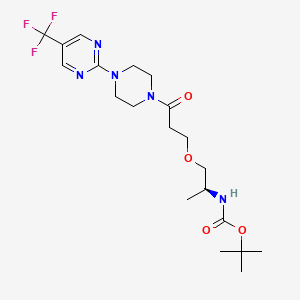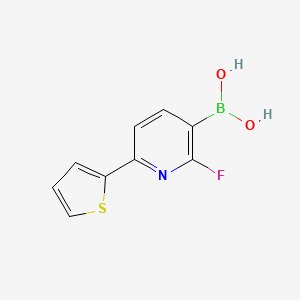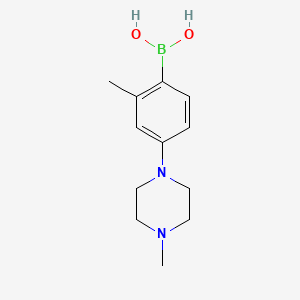
(2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is an organic compound with the molecular formula C12H19BN2O2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methyl group and a piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water). The reaction is carried out under an inert atmosphere, typically argon or nitrogen .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Phenols
Reduction: Boranes
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
(2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
- (2-Methoxy-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
- 4-(4-Methylpiperazin-1-yl)phenylboronic acid, pinacol ester
- (2-(4-Methylpiperazin-1-yl)phenyl)boronic acid
Comparison: While these compounds share structural similarities, (2-Methyl-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring. This unique structure can influence its reactivity and interaction with biological targets, making it distinct in its applications and properties .
Propriétés
Formule moléculaire |
C12H19BN2O2 |
|---|---|
Poids moléculaire |
234.10 g/mol |
Nom IUPAC |
[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H19BN2O2/c1-10-9-11(3-4-12(10)13(16)17)15-7-5-14(2)6-8-15/h3-4,9,16-17H,5-8H2,1-2H3 |
Clé InChI |
NCOKSRBQFNZWLO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N2CCN(CC2)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



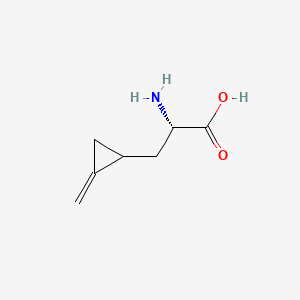
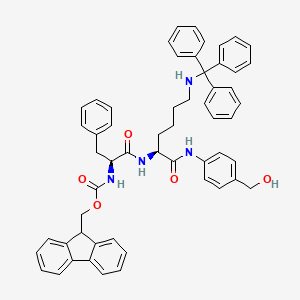
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
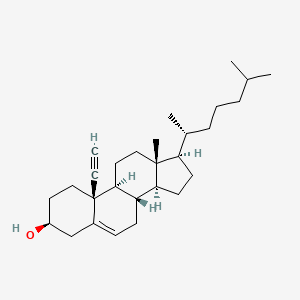

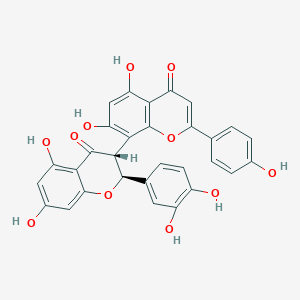
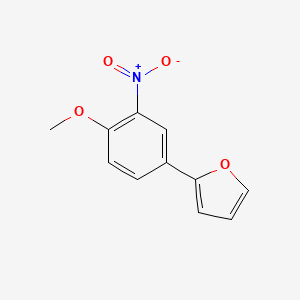
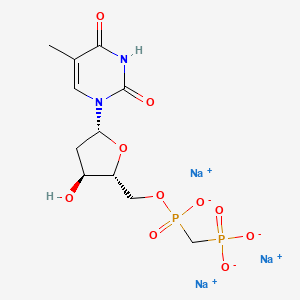
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)
